1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopentylmethyl group, a 1H-1,2,3-triazole ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The cyclopentylmethyl group could potentially be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1H-1,2,3-triazole ring, a five-membered ring containing two nitrogen atoms and three carbon atoms. The cyclopentylmethyl group is a cyclopentane ring with a methyl group attached. The carboxylic acid group contains a carbon double-bonded to an oxygen atom and also bonded to a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The triazole ring might be involved in various reactions depending on the substitution pattern and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar carboxylic acid group could increase its solubility in water, while the cyclopentylmethyl group could contribute to its lipophilicity .Scientific Research Applications
Ruthenium-Catalyzed Synthesis and Biologically Active Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the queried compound, is significant in preparing peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for preparing protected versions of these triazole amino acids. This method facilitates the synthesis of triazole-containing dipeptides and triazoles with HSP90 inhibitory activity, highlighting the potential in drug development (Ferrini et al., 2015).
Antimicrobial Activity
Substituted 1,2,3-triazoles, synthesized through 1,3-dipolar cycloaddition reactions, have been explored for their antimicrobial activities. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their efficacy against various microbial strains, indicating the applicability of triazole derivatives in developing new antimicrobial agents (Holla et al., 2005).
Crystal and Molecular Structures
The study of crystal and molecular structures of triazole derivatives, such as the work by Boechat et al. (2010), provides insights into the electronic and spatial configuration of these compounds. This knowledge is crucial for the design of materials and bioactive molecules with specific properties (Boechat et al., 2010).
Synthesis of Novel Heterocycles
Triazole derivatives serve as precursors in synthesizing various heterocyclic compounds. Mohamed et al. (2020) reported the synthesis of different heterocyclic ring systems containing 1,2,3-triazole, showcasing the versatility of triazoles in organic synthesis and the potential for discovering new pharmacophores (Mohamed et al., 2020).
Metal-Free Synthesis Routes
A metal-free synthesis route for carboxylated 1,4-disubstituted 1,2,3-triazoles, as reported by Das et al. (2019), demonstrates an alternative to traditional metal-catalyzed processes. This approach is significant for green chemistry and sustainable synthesis strategies, highlighting the ongoing innovation in triazole chemistry (Das et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
1-(cyclopentylmethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOSFPMZRCQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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